molecular formula C10H10BrF B12526628 (4-Bromo-4-fluorobut-3-en-1-yl)benzene CAS No. 808128-25-8

(4-Bromo-4-fluorobut-3-en-1-yl)benzene

Cat. No.: B12526628
CAS No.: 808128-25-8
M. Wt: 229.09 g/mol
InChI Key: NVBYWUCNEWDHIM-UHFFFAOYSA-N
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Description

(4-Bromo-4-fluorobut-3-en-1-yl)benzene is an organic compound that features both bromine and fluorine atoms attached to a butenyl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-4-fluorobut-3-en-1-yl)benzene typically involves the halogenation of a precursor compound. One common method is the bromination of a fluorobutene derivative in the presence of a suitable catalyst. The reaction conditions often include the use of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the halogenation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-4-fluorobut-3-en-1-yl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Butenylbenzene.

    Substitution: Various substituted butenylbenzenes depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-4-fluorobut-3-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-4-fluorobut-3-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biological pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-4-fluorobut-3-en-1-yl)benzene is unique due to its butenyl group, which provides additional reactivity and versatility in chemical reactions compared to simpler halogenated benzenes. This makes it a valuable compound for the synthesis of more complex molecules and materials.

Properties

CAS No.

808128-25-8

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

(4-bromo-4-fluorobut-3-enyl)benzene

InChI

InChI=1S/C10H10BrF/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2

InChI Key

NVBYWUCNEWDHIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=C(F)Br

Origin of Product

United States

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